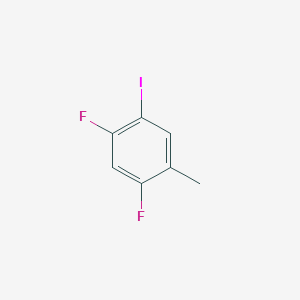

1,5-Difluoro-2-iodo-4-methylbenzene

Übersicht

Beschreibung

1,5-Difluoro-2-iodo-4-methylbenzene (CAS: N/A) is a halogenated aromatic compound characterized by fluorine atoms at the 1- and 5-positions, an iodine atom at the 2-position, and a methyl group at the 4-position of the benzene ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase 1 (PARP1) inhibitors for BRCA-deficient cancers .

Synthesis:

The compound is synthesized from commercially available 2,4-difluoro-1-methylbenzene (6) via iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 0°C for 24 hours, achieving a 73% yield . Subsequent reactions, such as cyanation with cuprous cyanide, demonstrate its utility in generating derivatives like 2,4-difluoro-5-methylbenzonitrile (62% yield) .

Wirkmechanismus

Target of Action

As a benzene derivative, it may interact with various biological targets depending on its specific functional groups and their spatial arrangement .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific substituents and the biological context .

Pharmacokinetics

It has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its skin permeation is low, as indicated by its Log Kp value .

Result of Action

Benzene derivatives can have various effects depending on their specific functional groups and the cells or tissues they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,5-Difluoro-2-iodo-4-methylbenzene. For instance, its storage temperature should be between 2-8°C, and it should be kept in a dark place . Other factors such as pH, presence of other substances, and specific conditions of the biological environment can also affect its action .

Biologische Aktivität

1,5-Difluoro-2-iodo-4-methylbenzene, with the chemical formula and CAS Number 333447-42-0, is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom on a methyl-substituted benzene ring. The unique substitution pattern of this compound significantly influences its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The compound can undergo various electrophilic aromatic substitution reactions due to the iodine atom, which serves as a good leaving group. Its reactivity is further enhanced by the fluorine atoms that influence electron density on the benzene ring. The compound can also engage in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.

Membrane Interaction

Research indicates that fluorinated benzene derivatives like this compound can affect biological membranes by altering their fluidity and permeability. This property suggests potential applications in drug delivery systems, where the ability to permeate cellular membranes is crucial for effective therapeutic action.

Cytochrome P450 Interaction

The compound may act as a substrate for certain cytochrome P450 enzymes, which play a vital role in drug metabolism and biochemical pathways. This interaction could influence metabolic processes and the pharmacokinetics of other compounds.

Inhibition of PARP1 Enzymes

A study demonstrated that analogs derived from this compound exhibited potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced sensitivity in cancer therapies targeting BRCA1/2-deficient tumors. The analogs showed IC50 values ranging from 2.2 to 4.4 nmol/L against V-C8 cells, indicating significant biological activity .

Antiviral Applications

The compound has been explored for its potential antiviral properties. Research into similar difluoro compounds has identified them as intermediates in the synthesis of antiviral nucleosides, suggesting that this compound could serve as a precursor for developing antiviral agents .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties:

| Compound Name | Biological Activity | IC50 Values (nmol/L) | Notes |

|---|---|---|---|

| This compound | Inhibits PARP1 enzymes | 2.2 - 4.4 | Effective against BRCA-deficient cells |

| 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene | Potential drug delivery agent | Not specified | Ongoing research into enzyme interactions |

| Difluoroiodomethane | Antiviral activity as nucleoside precursor | Not specified | Used in synthesizing antiviral compounds |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 1,5-Difluoro-2-iodo-4-methylbenzene?

- Methodological Answer : Synthesis typically involves halogen-exchange reactions. A nucleophilic aromatic substitution (NAS) can introduce iodine at position 2 by displacing a fluorine atom (if pre-existing). For example, using KI under catalytic conditions (e.g., CuI in DMF at 120°C) . Alternatively, the methyl group at position 4 can be introduced via Friedel-Crafts alkylation prior to halogenation. Precursor compounds like 1,5-difluoro-4-methylbenzene may require reduction of nitro intermediates using SnCl₂·2H₂O in ethanol under reflux, followed by diazotization and iodination .

Q. How should researchers safely handle this compound given its reactivity?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in amber glass containers at 2–8°C to prevent photodegradation and iodination side reactions.

- Waste Disposal : Halogenated waste must be segregated and treated via approved incineration methods. Refer to safety protocols for handling aryl halides .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines).

- ¹H NMR : Methyl protons at position 4 appear as a singlet (~δ 2.3–2.5 ppm), while aromatic protons show splitting patterns based on substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 294.0).

- X-ray Crystallography : Resolves regiochemistry and crystal packing influenced by iodine’s steric effects .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Acts as an electron-withdrawing group (EWG), activating the ring for electrophilic substitution at meta positions.

- Iodine : Its large atomic radius and polarizability facilitate oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) predict iodine’s σ-hole interactions enhance reactivity in Sonogashira couplings .

- Experimental Design : Compare reaction rates of this compound with non-fluorinated analogs using kinetic profiling.

Q. What computational methods predict regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- DFT Calculations : Model transition states to compare activation energies for substitution at positions 2 vs. 4. Use software like Gaussian with B3LYP/6-31G* basis sets.

- Database Mining : Leverage PubChem’s reaction data (e.g., PISTACHIO, REAXYS) to identify analogous reactions and substituent effects. For example, 1,5-difluoro systems show higher NAS reactivity at iodine-bearing positions due to fluorine’s ortho-directing effects .

Q. How does the methyl group at position 4 affect supramolecular interactions in crystal engineering?

- Methodological Answer :

- Steric Effects : The methyl group disrupts π-π stacking, favoring halogen bonding between iodine and electron-rich moieties (e.g., carbonyl groups).

- X-ray Analysis : Compare crystal structures of methyl-substituted vs. unsubstituted analogs. Methyl groups increase dihedral angles between aromatic rings in co-crystals, reducing packing efficiency .

- Thermodynamic Data : Measure melting points and solubility to correlate with crystal lattice stability.

Q. Key Research Challenges

- Contradictions in Reactivity : Fluorine’s EWG effect vs. iodine’s steric hindrance may lead to conflicting reactivity predictions. Resolve via competitive reaction experiments .

- Purification Difficulties : Co-elution of iodinated byproducts in column chromatography. Optimize using reverse-phase HPLC with acetonitrile/water gradients .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Halogen and Methyl Substituents

1-Iodo-4-fluorobenzene (4d)

- Structure : Single fluorine (position 4) and iodine (position 1) on benzene.

- Synthesis : Reacted in CH₂Cl₂/MeOH/NH₃ for 15 minutes, yielding 53% .

- Key Differences : Lacks the 1,5-difluoro pattern and methyl group, reducing steric hindrance and altering electronic properties.

1-Iodo-4-chlorobenzene (4e)

- Structure : Chlorine at position 4, iodine at position 1.

- Synthesis : 30-minute reaction in CH₂Cl₂/MeOH/NH₃, yielding 34% .

- Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic substitution compared to methyl or fluorine.

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS 3013-27-2)

- Structure : Nitro group at position 2, methyl at 3, and fluorine at 1 and 4.

- Key Differences : Nitro groups enhance electrophilicity but reduce stability in reducing environments compared to iodine .

Physicochemical Properties

Notes:

Eigenschaften

IUPAC Name |

1,5-difluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLTNBMONMJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.